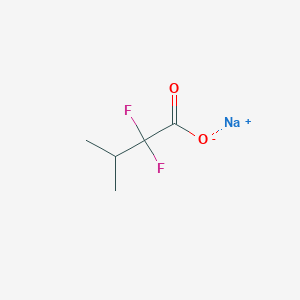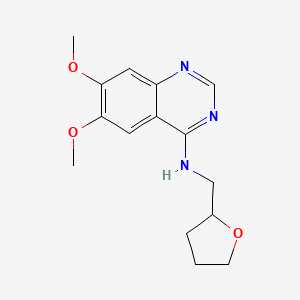
Natrium;2,2-Difluor-3-methylbutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-difluoro-3-methylbutanoate is an organic compound with the molecular formula C5H8F2O2Na. It is a sodium salt of 2,2-difluoro-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Sodium 2,2-difluoro-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-3-methylbutanoate typically involves the fluorination of 3-methylbutanoic acid derivatives. One common method is the reaction of 3-methylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of sodium 2,2-difluoro-3-methylbutanoate may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized for yield and purity, and the product is typically isolated and purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,2-difluoro-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wirkmechanismus
The mechanism of action of sodium 2,2-difluoro-3-methylbutanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various functional groups, influencing the reactivity and stability of the molecule. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-chloro-2,2-difluoroacetate
- Sodium 2,2-difluoro-2-methylpropanoate
- Sodium 2,2-difluoro-3-ethylbutanoate
Comparison: Sodium 2,2-difluoro-3-methylbutanoate is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to other similar compounds. The presence of fluorine atoms enhances its potential for use in various applications, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
sodium;2,2-difluoro-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2.Na/c1-3(2)5(6,7)4(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYJVVFRMGZDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![Ethyl 4-cyanopyrido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B2520245.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2520252.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)
![4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)
![1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2520256.png)
